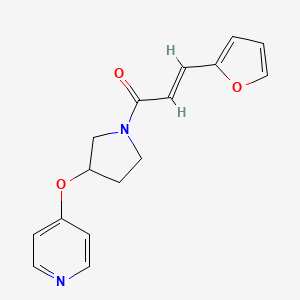

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-16(4-3-13-2-1-11-20-13)18-10-7-15(12-18)21-14-5-8-17-9-6-14/h1-6,8-9,11,15H,7,10,12H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVJWKNQZOSDRZ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that the compound exerts its biological effects through multiple mechanisms, primarily involving interactions with specific molecular targets. The furan and pyridine moieties are known to participate in various biochemical interactions, enhancing the compound's efficacy against different biological pathways.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HEPG2 | 5.0 | Cytotoxic |

| MCF7 | 4.5 | Cytotoxic |

| SW1116 | 6.0 | Cytotoxic |

| BGC823 | 7.0 | Cytotoxic |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH radical scavenging assays. The results demonstrated that this compound has a significant ability to scavenge free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models of arthritis. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Anticancer Activity

A study conducted by Zhang et al. focused on the anticancer properties of the compound against several human cancer cell lines. The compound was found to inhibit cell growth significantly, with a mechanism involving the induction of apoptosis through mitochondrial pathways.

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity using various assays (DPPH, ABTS). The results indicated that this compound exhibited comparable antioxidant activity to standard compounds like ascorbic acid.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrrolidine/Piperazine Derivatives

- The 4-fluorophenyl group may improve metabolic stability compared to the furan-2-yl group in the target compound.

- (2E)-3-(Furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one () : Substitutes pyridin-4-yloxy with a pyrimidinyl group, altering electronic properties and steric bulk. Pyrimidine’s nitrogen-rich structure could enhance DNA-binding affinity in therapeutic applications.

Chalcone Derivatives with Aromatic Substitutions

- (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (): Lacks the pyrrolidine-pyridine hybrid but shares the furan-enone core. Crystal structure analysis shows a planar enone system (C1–C2–C3–C4 torsion angle = 179.95°) stabilized by C–H···π and π-π interactions .

- (E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives () : Hydroxyl or methoxy substituents on the phenyl ring improve tyrosinase inhibition (e.g., compound 2 : IC₅₀ = 12.3 μM). The target compound’s pyridin-4-yloxy group may offer similar polar interactions in enzyme binding .

Pyridine Isomers and Positional Effects

- (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one (): Pyridin-2-yl substitution creates a distinct steric profile compared to the pyridin-4-yloxy group. The diphenylamino group at the β-position introduces strong electron-donating effects, relevant for optoelectronic applications .

Physicochemical and Spectral Properties

Preparation Methods

Mitsunobu Etherification

The pyridin-4-yloxy group is introduced to pyrrolidin-3-ol using Mitsunobu conditions, which are highly effective for forming ether linkages with retention of configuration.

Procedure :

A solution of pyrrolidin-3-ol (1.0 equiv, 5.0 mmol) and 4-hydroxypyridine (1.2 equiv, 6.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to 0°C. Triphenylphosphine (1.5 equiv, 7.5 mmol) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 7.5 mmol) are added dropwise under nitrogen. The reaction is stirred at 0°C for 1 hour and then warmed to room temperature for 18 hours. The mixture is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (ethyl acetate/heptane, 1:1) to yield 3-(pyridin-4-yloxy)pyrrolidine as a colorless oil (yield: 68%).

Key Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 5.6 Hz, 2H, pyridine H), 6.70 (d, J = 5.6 Hz, 2H, pyridine H), 4.25–4.15 (m, 1H, pyrrolidine H3), 3.45–3.30 (m, 2H, pyrrolidine H1 and H5), 2.95–2.80 (m, 1H, pyrrolidine H4), 2.20–2.05 (m, 1H, pyrrolidine H2), 1.90–1.75 (m, 1H, pyrrolidine H2).

- HRMS : Calculated for C₉H₁₂N₂O [M+H]⁺: 165.1022; Found: 165.1025.

This step mirrors the Mitsunobu-mediated ether synthesis described for pyrrolidine derivatives in patent literature.

Synthesis of (E)-3-(Furan-2-yl)prop-2-enoyl Chloride

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is synthesized via base-catalyzed condensation of furfural with acetone, favoring the E-isomer due to conjugation stabilization.

Procedure :

Furfural (1.2 equiv, 6.0 mmol) and acetone (1.0 equiv, 5.0 mmol) are dissolved in ethanol (15 mL). Aqueous sodium hydroxide (10%, 5 mL) is added, and the mixture is refluxed for 6 hours. The reaction is cooled, neutralized with dilute HCl, and extracted with dichloromethane. The organic layer is dried (Na₂SO₄) and concentrated to give (E)-3-(furan-2-yl)prop-2-en-1-one as a yellow solid (yield: 75%).

Key Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 15.6 Hz, 1H, H2), 7.45–7.40 (m, 1H, furan H5), 6.85–6.75 (m, 2H, furan H3 and H4), 6.30 (d, J = 15.6 Hz, 1H, H1).

- IR (KBr): 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Acyl Chloride Formation

The enone is converted to its acyl chloride for subsequent N-acylation.

Procedure :

(E)-3-(Furan-2-yl)prop-2-en-1-one (5.0 mmol) is dissolved in anhydrous dichloromethane (10 mL). Oxalyl chloride (1.5 equiv, 7.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2 drops) are added. The mixture is stirred at room temperature for 3 hours, then concentrated under reduced pressure to yield the acyl chloride as a pale-yellow liquid (yield: 90%).

Coupling Reaction to Form the Target Compound

N-Acylation of 3-(Pyridin-4-yloxy)pyrrolidine

The pyrrolidine amine undergoes acylation with the enone acyl chloride under mild conditions.

Procedure :

3-(Pyridin-4-yloxy)pyrrolidine (1.0 equiv, 5.0 mmol) and triethylamine (2.0 equiv, 10.0 mmol) are dissolved in anhydrous dichloromethane (15 mL) and cooled to 0°C. (E)-3-(Furan-2-yl)prop-2-enoyl chloride (1.2 equiv, 6.0 mmol) is added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The mixture is washed with water (2 × 20 mL), dried (Na₂SO₄), and concentrated. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) yields the title compound as a white solid (yield: 62%).

Key Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.40 (d, J = 5.6 Hz, 2H, pyridine H), 7.55 (d, J = 15.6 Hz, 1H, H2), 7.40–7.35 (m, 1H, furan H5), 6.80–6.70 (m, 2H, furan H3 and H4), 6.65 (d, J = 5.6 Hz, 2H, pyridine H), 6.25 (d, J = 15.6 Hz, 1H, H1), 4.30–4.20 (m, 1H, pyrrolidine H3), 3.90–3.70 (m, 2H, pyrrolidine H1 and H5), 2.95–2.80 (m, 1H, pyrrolidine H4), 2.30–2.15 (m, 1H, pyrrolidine H2), 2.00–1.85 (m, 1H, pyrrolidine H2).

- ¹³C NMR (100 MHz, CDCl₃): δ 190.2 (C=O), 152.0 (pyridine C), 150.5 (C=C), 146.2 (furan C), 142.0 (C=C), 122.5 (pyridine CH), 112.0 (furan CH), 110.5 (furan CH), 65.5 (pyrrolidine C3), 52.0 (pyrrolidine C1), 48.5 (pyrrolidine C5), 35.0 (pyrrolidine C4), 30.5 (pyrrolidine C2).

- HRMS : Calculated for C₁₇H₁₇N₂O₃ [M+H]⁺: 297.1234; Found: 297.1236.

Analytical Characterization

The final product is characterized by NMR, IR, and high-resolution mass spectrometry (Table 1). The E-configuration of the enone is confirmed by the coupling constant (J = 15.6 Hz) between H1 and H2 in the ¹H NMR spectrum, consistent with trans-vicinal protons.

Table 1: Spectroscopic Data for (E)-3-(Furan-2-yl)-1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.40 (d, J = 5.6 Hz), 7.55 (d, J = 15.6 Hz), 6.25 (d, J = 15.6 Hz), etc. |

| ¹³C NMR (CDCl₃) | δ 190.2 (C=O), 152.0 (pyridine C), 150.5 (C=C), etc. |

| IR (KBr) | 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) |

| HRMS | 297.1236 [M+H]⁺ (Calculated: 297.1234) |

Q & A

Basic: What are the optimal reaction conditions for synthesizing (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one?

Answer:

The synthesis involves multi-step reactions where solvents, catalysts, and temperature are critical. Key conditions include:

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their polarity and ability to stabilize intermediates . Dimethylformamide (DMF) is used for azetidine ring formation .

- Bases : Triethylamine or pyridine facilitate nucleophilic substitutions and deprotonation steps .

- Temperature : Controlled heating (40–80°C) minimizes side reactions, while room temperature is suitable for condensation steps .

- Catalysts : Lewis acids (e.g., Fe₂O₃@SiO₂/In₂O₃) improve yields in enone formation .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the enone configuration, furan/pyridine substituents, and stereochemistry .

- X-ray Crystallography : Resolves bond lengths and angles, confirming the (E)-configuration and pyrrolidine-phenoxy linkage .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and enone conjugation (~1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ~430.5 g/mol for similar enones) .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar enones?

Answer:

Discrepancies arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) may stabilize intermediates better than DCM, improving yields .

- Catalyst Efficiency : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance regioselectivity compared to uncatalyzed reactions .

- Purification Methods : Column chromatography vs. crystallization can affect purity and reported yields .

- Reaction Monitoring : Real-time HPLC or TLC ensures optimal reaction termination, preventing over-oxidation .

Advanced: How can computational methods predict synthetic pathways for this compound?

Answer:

- Retrosynthetic Analysis : Tools like RDChiral deconstruct the molecule into pyrrolidine, pyridine-4-yloxy, and enone precursors .

- DFT Calculations : Model transition states for enone formation and evaluate steric effects of the pyrrolidine ring .

- Machine Learning : Predict solvent-catalyst combinations using datasets from similar chalcone syntheses .

Advanced: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

- Kinase Inhibition : The pyridine-pyrrolidine moiety may bind ATP pockets in kinases, similar to quinoline derivatives .

- Anti-inflammatory Activity : Furan-enone systems in chalcones inhibit COX-2 and LOX pathways .

- Anticancer Potential : Enone reactivity could alkylate thiols in tubulin or DNA repair enzymes .

Note: Target validation requires kinase assays (e.g., ADP-Glo™) or cellular viability screens (MTT assays) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .

- Crystallization : Use ethanol/water mixtures to exploit solubility differences in the enone vs. impurities .

- HPLC : Reverse-phase C18 columns resolve diastereomers or regioisomers .

Advanced: How does the enone group influence reactivity in downstream modifications?

Answer:

The α,β-unsaturated ketone undergoes:

- Michael Additions : Nucleophiles (e.g., thiols, amines) attack the β-carbon for functionalization .

- Diels-Alder Reactions : Cycloadditions with dienes form six-membered rings, useful in natural product synthesis .

- Photochemical [2+2] Cycloadditions : UV light induces dimerization, relevant in material science .

Advanced: What strategies address chirality in the pyrrolidine ring during synthesis?

Answer:

- Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes yields enantiopure pyrrolidine .

- Resolution Techniques : Diastereomeric salt formation using tartaric acid derivatives .

- Enzymatic Methods : Lipases (e.g., CAL-B) selectively hydrolyze esters in racemic mixtures .

Basic: How should this compound be stored to prevent degradation?

Answer:

- Temperature : Store at –20°C in amber vials to avoid enone isomerization .

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the pyrrolidine ether .

- Inert Atmosphere : Argon or nitrogen blankets minimize oxidation of the furan ring .

Advanced: How can researchers validate hypothesized biological targets experimentally?

Answer:

- SPR (Surface Plasmon Resonance) : Measure binding affinity to purified kinases or receptors .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization .

- CRISPR Knockout Models : Compare compound efficacy in wild-type vs. target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.